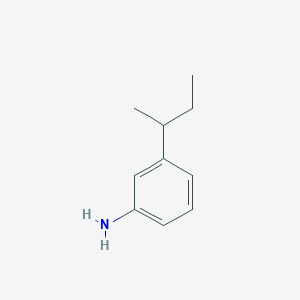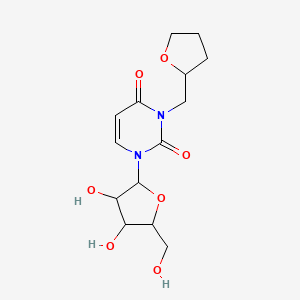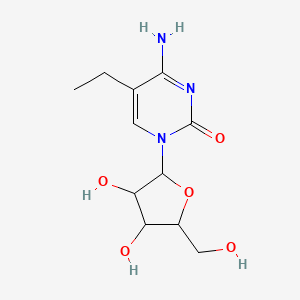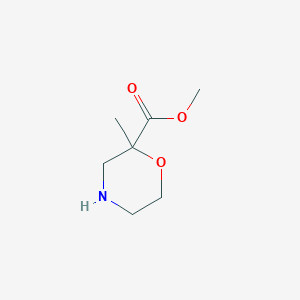
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves several steps, including fluorination and formylation reactions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Fluoro-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug discovery.
Materials Science: It is employed in the development of novel materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific drug or material being developed.
Comparison with Similar Compounds
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different positions of the fluorine and hydroxyl groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.
These comparisons highlight the unique combination of functional groups in this compound, which can influence its reactivity and applications.
Properties
CAS No. |
897957-17-4 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
InChI Key |
QAUVAFCFWXLHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)



![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)



![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



